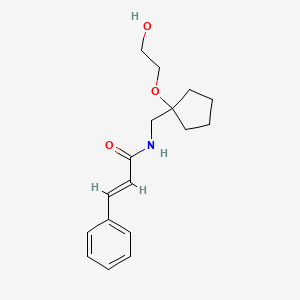

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide” is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.375. It is a derivative of cinnamic acid, which is a plant metabolite known for its antimicrobial, anticancer, and antioxidant properties .

Synthesis Analysis

The synthesis of cinnamamides, which includes “this compound”, can be achieved from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this method have been studied, with maximum conversion (91.3%) obtained under optimal conditions .Molecular Structure Analysis

The molecular structure of “this compound” is based on a cyclopentane ring, which is a type of cycloalkane. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring . The general formula for a cycloalkane is CnH2n .Scientific Research Applications

Photo-Responsive Properties

N,N-Bis(2-hydroxyethyl) cinnamamide (BHECA), closely related to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide, has been synthesized and characterized for its photo-responsive properties. This compound, synthesized from methyl cinnamate and diethanolamine, can undergo reversible [2+2] cycloaddition under specific ultraviolet irradiation, making it a potential candidate for novel photo-responsive polymers (Jin, Sun, & Wu, 2011).

Potential in CNS Therapeutics

A series of N-(phenylalkyl)cinnamides, which include compounds structurally similar to this compound, has been explored for their potential as antagonists of NR1A/2B receptors in the central nervous system (CNS). These compounds have demonstrated selectivity and potency, indicating their potential as CNS therapeutics (Tamiz et al., 1999).

Therapeutic Applications in Nervous System Disorders

Cinnamamide derivatives have been widely studied for their diverse therapeutic applications in central and peripheral nervous system disorders. These derivatives have shown properties like anticonvulsant, antidepressant, neuroprotective, and analgesic activities, making them candidates for treating various nervous system disorders (Gunia-Krzyżak et al., 2015).

Serotonin Antagonism

Cinnamamides with aminoalkyl groups, structurally related to this compound, have been tested as antagonists of serotonin, showing promising results as antiserotonin agents (Dombro & Woolley, 1964).

Antidepressant-Like Action

Studies have been conducted on N-(2-hydroxyethyl) cinnamamide derivatives, which share structural similarities with the compound , for their antidepressant-like action. Some derivatives significantly reduced immobility time in tests, indicating their potential as antidepressants (Deng et al., 2011).

Mechanism of Action

Target of Action

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide is a derivative of cinnamic acid, which is known to have various biological activities It’s worth noting that cinnamic acid derivatives have been associated with central nervous system activities, including antidepressant effects .

Mode of Action

Some cinnamamide derivatives have shown antidepressant-like action in animal models, reducing immobility time in the forced swimming test (fst) and tail suspension test (tst) . This suggests that these compounds may interact with targets in the central nervous system to modulate mood-related behaviors.

Biochemical Pathways

Given the observed antidepressant-like effects of related compounds, it is plausible that this compound may influence neurotransmitter systems involved in mood regulation, such as the serotonin or noradrenaline pathways .

Result of Action

Related compounds have shown antidepressant-like effects in animal models, suggesting that they may have a positive impact on mood-related behaviors .

Future Directions

The use of environmentally friendly solvents in widely employed reactions is a challenge of vast real interest in contemporary organic chemistry . Therefore, the future directions for “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cinnamamide” and related compounds could involve further exploration of their potential as green solvents in various chemical reactions.

Properties

IUPAC Name |

(E)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c19-12-13-21-17(10-4-5-11-17)14-18-16(20)9-8-15-6-2-1-3-7-15/h1-3,6-9,19H,4-5,10-14H2,(H,18,20)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXZFRDBTQAPFD-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C=CC2=CC=CC=C2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(CNC(=O)/C=C/C2=CC=CC=C2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2745737.png)

![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methyl-2-nitrophenyl)acetamide](/img/structure/B2745738.png)

![2-fluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2745740.png)

![2-(3-chlorophenyl)-9-(2,3-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2745741.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2745752.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2745757.png)

![4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745759.png)